Chloro(1,5-hexadiene)rhodium(I) dimer (CAS 32965-49-4) is a specialized, air-stable organometallic precursor utilized primarily in advanced homogeneous catalysis and nanoparticle synthesis[1]. As a source of Rh(I), it is structurally analogous to the more common cyclooctadiene (COD) and norbornadiene (NBD) dimers, but is distinguished by its acyclic 1,5-hexadiene ligands. In procurement and material selection, this compound is prioritized when rapid, complete ligand dissociation is critical to catalyst activation. Because the 1,5-hexadiene ligand is highly labile and readily hydrogenates to volatile, inert hexane, it prevents the competitive inhibition often observed with cyclic dienes. This makes it a highly effective precursor for generating 'naked' active rhodium centers in asymmetric synthesis, biphasic arene hydrogenation, and the controlled nucleation of Rh(0) nanoclusters [2].
Substituting Chloro(1,5-hexadiene)rhodium(I) dimer with the more ubiquitous [RhCl(cod)]2 or[RhCl(nbd)]2 frequently compromises reaction kinetics and enantioselectivity in sensitive catalytic cycles [1]. Cyclic dienes like COD and NBD bind strongly to the rhodium center; during catalyst activation via hydrogenation, they form cyclooctane or norbornane, but the intermediate partially-hydrogenated species can remain coordinated, acting as competitive inhibitors that block substrate binding sites. In contrast, the acyclic 1,5-hexadiene ligand is significantly more labile and rapidly hydrogenates to hexane—a completely non-coordinating, volatile solvent [2]. This rapid shedding eliminates the 'resting state' delays associated with COD, ensuring that expensive chiral ligands can fully coordinate to the Rh center without interference, which is essential for maximizing turnover frequencies (TOF) and stereocontrol in asymmetric additions and hydrosilylations.
In the biphasic hydrogenation of tetralin at ultra-mild conditions (25 °C, 1 atm H2), the choice of rhodium precursor dictates whether the active catalyst forms at all.[RhCl(1,5-hexadiene)]2 successfully generates the active catalytic species, achieving 92% conversion to decalin when paired with a phase-transfer agent (CTAB). In direct contrast, standard inorganic precursors like RhCl3 hydrate and Rh(acac)3 completely fail to form reactive catalysts under identical mild conditions, yielding 0% conversion [1].
| Evidence Dimension | Conversion of tetralin to decalin |
| Target Compound Data | [RhCl(1,5-hexadiene)]2: 92% conversion |
| Comparator Or Baseline | RhCl3 and Rh(acac)3: 0% conversion |
| Quantified Difference | Absolute enabling capability (92% vs. 0%) |
| Conditions | 25 °C, 1 atm H2, hexane/aqueous buffer, CTAB phase-transfer agent |
Procurement must select the hexadiene dimer for mild biphasic reductions, as cheaper inorganic Rh salts are entirely inactive under these energy-saving conditions.
When used as a precatalyst to generate polyoxoanion-stabilized Rh(0) nanoclusters, Rh(I) diene precursors demonstrate significantly altered selectivity profiles compared to traditional heterogeneous catalysts. In the hydrogenation of anisole, nanoclusters derived from Rh(I) diene precursors achieved a 4.7-fold higher maximum yield of the partial hydrogenation product (1-methoxycyclohexene) compared to a standard commercial 5% Rh/Al2O3 catalyst, reaching an initial selectivity of 30% for the intermediate [1].
| Evidence Dimension | Maximum yield of partial hydrogenation product (1-methoxycyclohexene) |
| Target Compound Data | Rh(0) nanoclusters from Rh(I) diene precursor: ~4.3-8.0% yield (30% initial selectivity) |
| Comparator Or Baseline | Heterogeneous 5% Rh/Al2O3: <1.0% yield |
| Quantified Difference | 4.7-fold higher maximum yield of the partial reduction product |
| Conditions | Propylene carbonate solvent, 40 °C, 40 psig H2 |
For researchers targeting intermediate reduction products rather than fully saturated rings, synthesizing nanoclusters from this Rh(I) precursor provides superior kinetic control over standard supported catalysts.
In the asymmetric synthesis of chiral organosilicon compounds, the lability of the diene ligand is critical for the initiation of the catalytic cycle. [RhCl(1,5-hexadiene)]2 is utilized at low loadings (0.3–0.5 mol%) with chiral ligands to achieve excellent stereoselectivity. Unlike [RhCl(cod)]2, where the cyclooctadiene ligand can act as a competitive inhibitor and delay the formation of the active monomeric Rh-chiral ligand complex, the acyclic 1,5-hexadiene ligand is rapidly displaced and hydrogenated to non-coordinating hexane. This prevents off-cycle resting states and ensures the rhodium center is fully available for the catalytic transformation [1].
| Evidence Dimension | Ligand dissociation and byproduct coordination |
| Target Compound Data | [RhCl(1,5-hexadiene)]2: Forms non-coordinating hexane |
| Comparator Or Baseline | [RhCl(cod)]2: Forms cyclooctane, with intermediate cyclooctene capable of competitive binding |
| Quantified Difference | Elimination of diene-induced catalyst inhibition |
| Conditions | Asymmetric intramolecular hydrosilylation, -20 to 10 °C |
Buyers investing in highly expensive chiral phosphine ligands should pair them with the hexadiene precursor to ensure the chiral environment is not disrupted by retained precursor ligands.
Because the 1,5-hexadiene ligand is easily displaced and hydrogenated to inert hexane, this compound is the appropriate Rh(I) source when pairing with sensitive, expensive chiral ligands (e.g., Josiphos, BINAP, or P-stereogenic ligands). It prevents the competitive inhibition seen with COD precursors, ensuring maximum enantiomeric excess in asymmetric hydrosilylations and 1,4-additions [1].
This compound is uniquely suited for the reduction of aromatic rings (such as tetralin or lignin models) under ultra-mild conditions (room temperature, 1 atm H2). When combined with phase-transfer agents like CTAB, it rapidly forms an active catalytic system, a process where standard inorganic rhodium salts completely fail [2].
In materials science and advanced catalysis,[RhCl(1,5-hexadiene)]2 serves as a premier precatalyst for generating uniform, highly active Rh(0) colloidal nanoclusters. Its rapid ligand shedding allows for precise control over nucleation kinetics, yielding nanoclusters that exhibit superior partial-hydrogenation selectivity compared to traditional heterogeneous Rh/Al2O3 catalysts [3].
Corrosive;Irritant